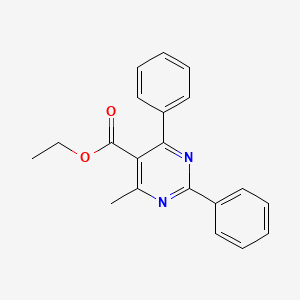

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate

Description

Properties

CAS No. |

80742-17-2 |

|---|---|

Molecular Formula |

C20H18N2O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-19(16-12-8-5-9-13-16)22-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |

InChI Key |

RVAVWCHBMNDDQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps :

Biginelli Condensation: This three-component reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form a dihydropyrimidinone intermediate.

Oxidative Dehydrogenation: The dihydropyrimidinone is then oxidized to form a pyrimidine derivative.

O-Sulfonylation: The hydroxyl group on the pyrimidine ring is sulfonylated to enhance its reactivity.

Suzuki-Miyaura Cross-Coupling: Finally, the sulfonylated pyrimidine undergoes a cross-coupling reaction with a phenylboronic acid derivative to yield this compound.

Chemical Reactions Analysis

Palladium-Catalyzed Hiyama Cross-Coupling

This reaction enables the synthesis of substituted pyrimidine derivatives by coupling organosilanes with pyrimidin-2-yl tosylates. Key findings include:

-

Catalytic system : Pd(OAc)₂ (5 mol%), PCy₃ (6 mol%), CuCl (20 mol%), and TBAF·3H₂O (2.0 equiv.) in toluene at 110°C under N₂ .

-

Substrate scope :

Product Substituent Yield (%) 3a Phenyl 80 3d 4-Fluorophenyl 81 3h 3-Nitrophenyl 81 -

Mechanism : Oxidative addition of the pyrimidin-2-yl tosylate to Pd(0), transmetalation with organosilanes, and reductive elimination .

N-Directed Pd-Catalyzed C–H Arylation

This photoredox-mediated reaction introduces aryl groups at the C4 position of the pyrimidine ring:

-

Conditions : Pd(OAc)₂ (10 mol%), Ru(bpy)₃Cl₂ (2 mol%), phenyldiazonium tetrafluoroborate (2.0 equiv.), and blue LED irradiation in MeCN/H₂O .

-

Performance :

Substituent on Pyrimidine Conversion (%) (Mono:Aryl) -OMe 55 -F 48 -CN 40 -

Key limitation : Moderate conversion due to the electron-withdrawing ester group at C5, which reduces directing-group efficacy .

Suzuki-Miyaura Cross-Coupling

Used to synthesize the parent compound and its analogs:

-

Procedure : Trifluoromethanesulfonyl ester intermediates react with phenylboronic acids under Pd catalysis .

Functional Group Transformations

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate has been studied for its potential pharmacological properties. Research indicates that derivatives of this compound can exhibit antiviral activity , particularly against HIV integrase (IN) enzymes. For instance, certain derivatives displayed selective inhibition with sub-micromolar activities, suggesting their potential as lead compounds for antiviral drug development .

Case Study: Antiviral Activity

A study evaluated various derivatives of this compound for their ability to inhibit HIV IN. The results highlighted several compounds with promising activity levels, which could lead to further development in antiviral therapies .

| Compound | EC50 (μM) | CC50 (μM) |

|---|---|---|

| 4c | 17.2 | 77.0 |

| 4d | >100 | >100 |

| 19 | 36.8 | 47.6 |

| AZT | 0.0074 | >100 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications through C–H activation reactions , which can lead to the formation of complex molecules with diverse functionalities.

Case Study: C–H Arylation

Recent advancements have demonstrated the use of this compound in palladium-catalyzed C–H arylation reactions. This method enables the introduction of aryl groups into the pyrimidine scaffold, facilitating the creation of a library of new compounds with potential biological activities .

Table: Reaction Outcomes

| Reaction Type | Conversion Rate (%) | Notable Products |

|---|---|---|

| C–H Arylation | Moderate | Biologically relevant compounds |

| Suzuki Coupling | Variable | Diverse aryl-substituted derivatives |

Photoredox Catalysis

Another significant application of this compound is in photoredox catalysis. Studies have shown that this compound can be effectively utilized in photoredox-mediated reactions to generate complex structures under mild conditions, enhancing synthetic efficiency .

Case Study: Photoredox-Mediated Reactions

A recent investigation employed this compound as a substrate in photoredox-mediated C–H arylation processes. This approach not only simplified the synthesis but also provided access to novel compounds that are difficult to obtain through traditional methods .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it may inhibit endoplasmic reticulum stress and apoptosis pathways, thereby exerting its effects . The compound’s ability to undergo C–H arylation also highlights its potential to interact with various biological targets through covalent modifications .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Isopropyl 4-Methyl-2,6-Diphenylpyrimidine-5-Carboxylate

This analog replaces the ethyl ester with an isopropyl group. While its synthesis follows a pathway similar to the ethyl variant , the bulkier isopropyl group reduces yield (88% vs. 98%) and alters physical properties, such as melting point (82–84°C) and solubility . NMR data (δ 5.12 ppm for isopropyl methine proton) confirms structural divergence in the ester moiety . The retained phenyl groups maintain comparable electronic effects, but the increased steric bulk may influence binding in biological assays.

Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate

Substituting phenyl groups with methyl and chlorine (C2-chloro, C4/C6-methyl) simplifies the scaffold (C₉H₁₁ClN₂O₂) . The electron-withdrawing chlorine enhances electrophilicity at C2, favoring nucleophilic substitutions (e.g., Suzuki couplings) absent in the diphenyl analog. However, the lack of aryl groups limits π-π stacking interactions critical for drug-receptor binding, relegating this compound to intermediate roles in synthesis .

Ethyl 4-Methyl-2-Phenylpyrimidine-5-Carboxylate

With only one phenyl group (C2-phenyl), this analog (C₁₄H₁₄N₂O₂) exhibits reduced hydrophobicity (XLogP3 = 2.5 vs. higher for diphenyl derivatives) and steric hindrance . The simplified structure facilitates functionalization at C6, enabling rapid derivatization for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a pyrimidine ring substituted with ethyl, methyl, and phenyl groups. Its structure allows for various chemical reactions, including C–H arylation and substitution reactions, making it a versatile building block in organic synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its effects on multiple cancer cell lines using the National Cancer Institute's (NCI) 60 cancer cell line panel. The compound demonstrated significant growth inhibition across various cell lines, indicating its potential as a chemotherapeutic agent. Notably, it exhibited an IC50 value of approximately 5.35 µM against sensitive cell lines .

Table 1: Anticancer Activity of this compound

| Cell Line | % Inhibition at 5 µM |

|---|---|

| SF-295 | 91% |

| SK-MEL-5 | 70% |

| OVCAR-4 | 71% |

| UO-31 | 60% |

This table summarizes the efficacy of the compound against various cancer cell lines, showcasing its broad-spectrum activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is suggested that this compound may inhibit endoplasmic reticulum (ER) stress and apoptosis pathways in neuronal cells. In vitro studies showed that it reduced the expression of apoptosis markers such as cleaved caspase-3 in human neuronal cells under stress conditions . This suggests potential applications in treating neurodegenerative diseases.

Table 2: Neuroprotective Activity Assessment

| Compound | ER Stress Inhibition (%) | Apoptosis Marker Reduction (%) |

|---|---|---|

| Ethyl Pyrimidine | 45% | 50% |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For anticancer activity, it is believed to interfere with cell cycle progression and induce apoptosis in cancer cells . In neuroprotection, the compound appears to modulate inflammatory pathways by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in microglial cells .

Case Studies

- Anticancer Study : A recent study focused on the inhibitory effects of this compound on V600EBRAF mutant melanoma cells. The compound was found to significantly inhibit cell proliferation and induce G1 phase arrest in the cell cycle analysis.

- Neuroprotection Study : Another investigation assessed the compound's ability to protect against oxidative stress-induced neuronal death. The results indicated that treatment with this compound led to a marked decrease in neuronal cell death compared to untreated controls.

Q & A

Q. What are effective synthetic routes for Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate?

A one-pot synthesis method involves condensation of acetylacetic ester derivatives with amidine hydrochlorides under reflux conditions. Key steps include:

- Using ammonium chloride (NHCl) as a catalyst in ethanol at 110°C for 36 hours.

- Purification via silica gel column chromatography (ethyl acetate/petroleum ether eluent), yielding 80% pure product (m.p. 81–84°C) .

- Characterization by NMR (δ 8.56–7.46 ppm for aromatic protons) and NMR (δ 168.0–130.0 ppm for carbonyl and aromatic carbons) .

Q. How is structural confirmation and purity analysis performed for this compound?

- Spectroscopy : and NMR identify aromatic and ester functionalities, while IR confirms C=O stretches (~1720 cm) .

- Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths/angles , and ORTEP-III generates 3D molecular visualizations .

- Chromatography : TLC monitors reaction progress, and column chromatography ensures purity .

Advanced Research Questions

Q. What strategies enable site-selective C–H functionalization of this pyrimidine scaffold?

Pd(II)-catalyzed photoredox-mediated C–H arylation allows phenylation at specific positions:

- Use phenyldiazonium tetrafluoroborate (4 equiv) with Pd(OAc) (0.1 equiv) and an Ir-photosensitizer in anhydrous MeOH under N.

- Irradiation (visible light) initiates radical pathways, achieving mono- or bis-arylation at the 4-methyl or 2,6-diphenyl sites .

Q. How can conformational analysis of the pyrimidine ring be conducted?

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements using crystallographic data .

- Software Tools : SHELXL refines puckering amplitudes (e.g., Q, φ for six-membered rings) from X-ray structures . Substituent effects (e.g., 4-methyl vs. 2,6-diphenyl) can be modeled using DFT calculations.

Q. How to resolve contradictions in reported spectroscopic data across studies?

- Cross-Validation : Compare NMR chemical shifts under standardized solvents (e.g., CDCl) and field strengths (e.g., 600 MHz) .

- Crystallographic Validation : Use SHELX-refined structures to verify substituent orientations impacting spectral splitting .

- Batch Variability : Assess reaction conditions (e.g., catalyst purity in Pd-mediated arylation) that may alter yields or regioselectivity .

Methodological Considerations

Q. What are challenges in crystallizing this compound for X-ray studies?

- Crystal Packing : Bulky 2,6-diphenyl groups may hinder lattice formation. Slow evaporation from DCM/hexane improves crystal quality.

- Twinned Data : SHELXL’s TWIN/BASF commands correct for twinning artifacts in high-symmetry space groups .

Q. How to optimize reaction conditions for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.